![molecular formula C19H16N4O2S B2826734 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1019105-72-6](/img/structure/B2826734.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

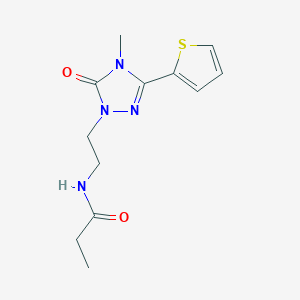

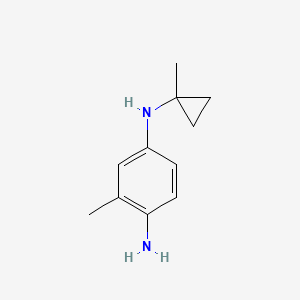

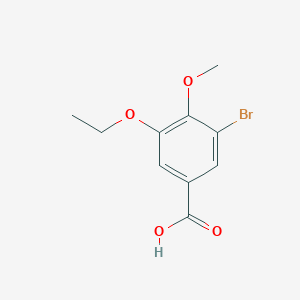

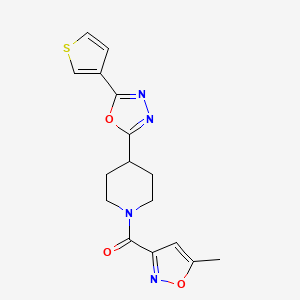

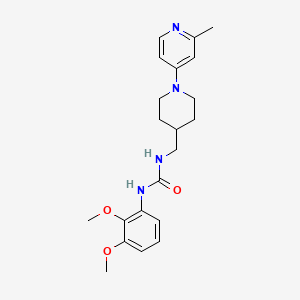

The compound contains a benzo[d]thiazol-2-yl group, a 4-hydroxyphenyl group, and a 1,5-dimethyl-1H-pyrazole-3-carboxamide group. The benzo[d]thiazol-2-yl group is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 4-hydroxyphenyl group is a phenol derivative, and the 1,5-dimethyl-1H-pyrazole-3-carboxamide group is a pyrazole derivative with two methyl groups and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the 4-hydroxyphenyl group, and the 1,5-dimethyl-1H-pyrazole-3-carboxamide group. These groups would then be combined in a final step to form the complete compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The benzo[d]thiazol-2-yl group would likely contribute to the planarity of the molecule, while the 4-hydroxyphenyl group and the 1,5-dimethyl-1H-pyrazole-3-carboxamide group could introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group might participate in electrophilic aromatic substitution reactions, while the 4-hydroxyphenyl group could be involved in reactions typical of phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the benzo[d]thiazol-2-yl group might increase its lipophilicity, while the 4-hydroxyphenyl group could enhance its solubility in water .Aplicaciones Científicas De Investigación

- Synthetic Approaches : Researchers have synthesized benzothiazole derivatives using various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation .

- Compound Evaluation : Some benzothiazole derivatives, including those related to our compound of interest, have shown antifungal activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

- Eco-Friendly Protocol : A metal-free, one-pot synthesis of novel quinoline derivatives involving our compound has been developed. This efficient and eco-friendly approach avoids the use of metal catalysts .

- Antifungal Activity : Researchers have evaluated the antifungal activity of related benzothiazole derivatives. These compounds were tested against specific fungal strains and compared with commercial fungicides .

- Efficient Yields : Both conventional and microwave-assisted techniques have yielded good results in synthesizing benzothiazole derivatives, including our compound .

- Docking Studies : Researchers have investigated the SAR of new benzothiazole derivatives. Molecular docking studies against the target enzyme DprE1 were conducted to identify potent inhibitors with enhanced anti-tubercular activity .

Anti-Tubercular Activity

Antifungal Properties

Metal-Free Synthesis

Biological Evaluation

Microwave-Assisted Synthesis

Structure-Activity Relationships (SAR)

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound’s high IC50 values for COX-1 inhibition suggest a significant interaction with this enzyme .

Biochemical Pathways

By inhibiting COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and pain signaling . By reducing the production of these molecules, the compound can potentially alleviate symptoms of inflammation .

Result of Action

The result of the compound’s action is a potential reduction in inflammation . By inhibiting COX enzymes and subsequently reducing the production of prostaglandins, the compound may alleviate inflammation and associated pain .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-11-9-15(22-23(11)2)18(25)20-12-7-8-16(24)13(10-12)19-21-14-5-3-4-6-17(14)26-19/h3-10,24H,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXOILBJZMWOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)

![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)